4-Ethyl-5-methylthiophene-3-carbohydrazide
Overview
Description
4-Ethyl-5-methylthiophene-3-carbohydrazide is an organic compound with the molecular formula C8H12N2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both ethyl and methyl substituents on the thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methylthiophene-3-carbohydrazide typically involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-methylthiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Ethyl-5-methylthiophene-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methylthiophene-3-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Thiophene-3-carbohydrazide: Lacks the ethyl and methyl substituents, making it less hydrophobic.
4-Methylthiophene-3-carbohydrazide: Contains only a methyl substituent, which may affect its reactivity and solubility.
5-Ethylthiophene-3-carbohydrazide: Contains only an ethyl substituent, influencing its steric and electronic properties.
Uniqueness: 4-Ethyl-5-methylthiophene-3-carbohydrazide is unique due to the presence of both ethyl and methyl groups on the thiophene ring. These substituents can significantly influence the compound’s chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-ethyl-5-methylthiophene-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-6-5(2)12-4-7(6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJAJATAXTZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391973 | |
Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438225-41-3 | |
Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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